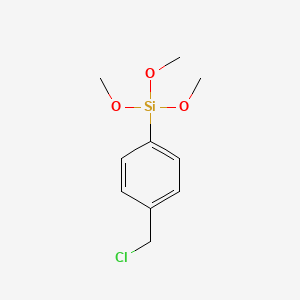

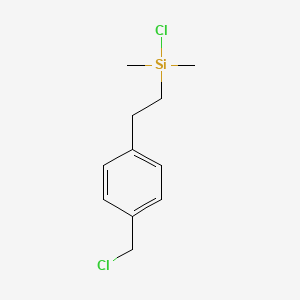

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

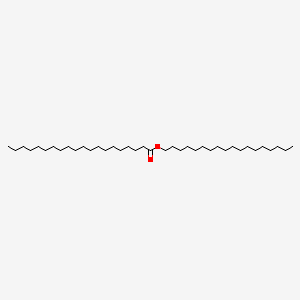

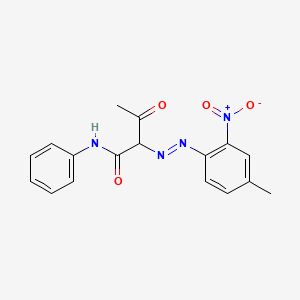

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is an organosilicon compound characterized by its unique molecular structure. This compound features a silicon atom bonded to two methyl groups, one ethyl group that has a chloromethyl-substituted phenyl ring, and one chlorine atom. It’s primarily of interest in organic synthesis and materials science due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

A typical synthesis of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves the reaction between 2-(4-(chloromethyl)phenyl)ethylsilane and a chlorinating agent.

Grignard Reaction: : One method to prepare the precursor involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with magnesium to form a Grignard reagent, followed by reaction with ethylsilane.

Hydrosilylation: : Another approach can include the hydrosilylation of styrene derivatives with chlorosilanes.

Industrial Production Methods:

Chlorination: : In an industrial setting, large-scale chlorination reactions are employed, wherein 2-(4-(chloromethyl)phenyl)ethylsilane is chlorinated using chlorinating agents like phosphorus trichloride or sulfuryl chloride under controlled conditions.

Catalysis: : Catalytic methods may also be applied to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.

Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.

Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.

Common Reagents and Conditions Used:

Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.

Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.

Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.

Major Products Formed from These Reactions:

Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.

Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.

Scientific Research Applications

In Chemistry:

Used as a reagent for introducing silane groups in organic molecules.

A precursor in the synthesis of silicon-based polymers and materials.

In Biology and Medicine:

Investigated for its potential as a protecting group for certain biochemical reagents.

Explored for its role in the synthesis of silane-modified bioactive molecules.

In Industry:

Utilized in the production of specialty chemicals.

Important in the development of silane-based surface modifiers and adhesives.

Mechanism of Action

Molecular Targets and Pathways Involved:

The compound acts mainly through its functional groups:

Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.

Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.

Comparison with Similar Compounds

Chloromethylsilane

Phenylsilane

Ethylchlorosilane

Overall, Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane's unique structure lends it special properties making it valuable across several scientific and industrial fields

Properties

CAS No. |

68092-71-7 |

|---|---|

Molecular Formula |

C11H16Cl2Si |

Molecular Weight |

247.23 g/mol |

IUPAC Name |

chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |

InChI |

InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |

InChI Key |

FPDXRQODEPQHSK-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |

Canonical SMILES |

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |

Key on ui other cas no. |

74143-32-1 68092-71-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.